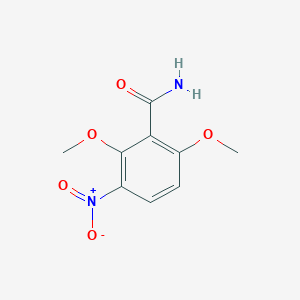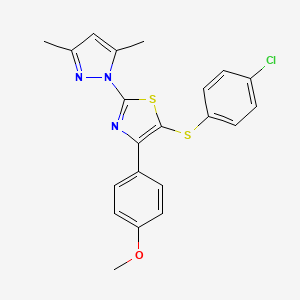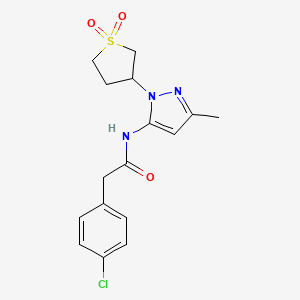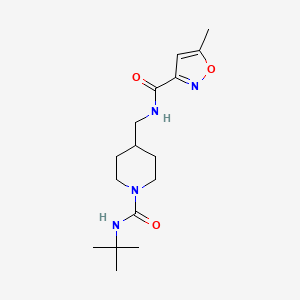
2,6-Dimethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, along with an amide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-nitrobenzamide typically involves the nitration of 2,6-dimethoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.
化学反应分析
Types of Reactions: 2,6-Dimethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products:
Reduction: 2,6-Dimethoxy-3-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as 2,6-dihydroxy-3-nitrobenzamide if hydroxide is the nucleophile.
科学研究应用
2,6-Dimethoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Dimethoxy-3-nitrobenzamide and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity.
相似化合物的比较
- 2,3-Dimethoxybenzamide
- 3-Nitrobenzamide
- 2,6-Dimethoxybenzamide
Comparison: 2,6-Dimethoxy-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2,3-Dimethoxybenzamide lacks the nitro group, making it less reactive in reduction reactions. Similarly, 3-Nitrobenzamide does not have the methoxy groups, affecting its solubility and potential biological interactions.
属性
IUPAC Name |
2,6-dimethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(16-2)7(6)9(10)12/h3-4H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRTQDNVHJBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2448758.png)




![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)

![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448773.png)
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2448775.png)

